Cas no 866-24-0 (Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-)

Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 化学的及び物理的性質
名前と識別子
-
- Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-
- trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane
- DTXSID10621407
- 866-24-0
- NS00109181
- C5H4Cl3F7Si
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- インチ: InChI=1S/C5H4Cl3F7Si/c6-16(7,8)2-1-3(9,10)4(11,12)5(13,14)15/h1-2H2
- InChIKey: HPQDRJIVNDILHK-UHFFFAOYSA-N
- ほほえんだ: C(C[Si](Cl)(Cl)Cl)C(C(C(F)(F)F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 329.903607g/mol
- どういたいしつりょう: 329.903607g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- LogP: 4.86470
Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC450155-1g |
Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane |
866-24-0 | 1g |
£540.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576460-1g |
Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane |
866-24-0 | 98% | 1g |
¥6465.00 | 2024-04-28 |
Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-に関する追加情報
Trichloro(3,3,4,4,5,5,5-Heptafluoropentyl)Silane: A Comprehensive Overview
Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane, also known by its CAS number 866-24-0, is a highly specialized organosilicon compound with unique chemical properties. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its versatile reactivity and potential applications in advanced materials development. The structure of this compound consists of a central silicon atom bonded to three chlorine atoms and a heptafluoropentyl group, which imparts distinctive electronic and steric properties.
The synthesis of trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane typically involves the reaction of a heptafluoropentyl halide with silicon tetrachloride under specific conditions. Recent studies have explored alternative synthetic routes to enhance the efficiency and scalability of this process. For instance, researchers have reported the use of transition metal catalysts to facilitate the coupling reaction between silicon tetrachloride and heptafluoropentyl bromide or iodide. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of applications, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane has demonstrated remarkable potential in organometallic chemistry as a precursor for the preparation of silicon-based materials. Its ability to undergo nucleophilic substitution reactions makes it an invaluable reagent in the construction of complex organosilicon frameworks. Recent research has highlighted its role in the synthesis of silicon-containing polymers with tailored electronic properties for use in optoelectronic devices.
The electronic properties of trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane are significantly influenced by the highly electronegative fluorine atoms in the heptafluoropentyl group. This fluorination not only stabilizes the molecule but also enhances its reactivity towards nucleophiles. A study published in 2023 revealed that this compound can act as an efficient catalyst in certain cross-coupling reactions under mild conditions. This discovery has opened new avenues for its application in green chemistry and sustainable chemical processes.
In addition to its chemical applications,trichloro(3,,heptafluoropentylsilane) has shown promise in materials science as a building block for advanced coatings and adhesives. The combination of its hydrophobic nature and strong bonding capabilities makes it ideal for use in high-performance materials under extreme conditions. Researchers are currently investigating its potential as a component in self-healing polymers that can repair microcracks caused by mechanical stress.
The latest advancements in computational chemistry have provided deeper insights into the molecular dynamics and reactivity patterns of trichloro(3,,heptafluoropentylsilane). Using density functional theory (DFT), scientists have modeled the electronic structure of this compound and identified key reaction pathways that govern its reactivity. These computational studies have been instrumental in guiding experimental efforts to optimize its synthesis and application.
In conclusion,trichloro(3,,heptafluoropentylsilane) is a versatile organosilicon compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new applications and improve synthetic methodologies,trichloro(3,,heptafluoropentylsilane) is poised to play an increasingly important role in advancing modern chemistry.
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